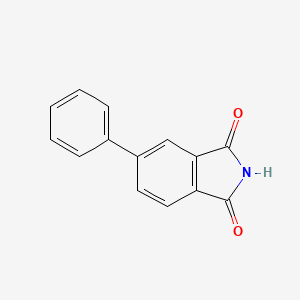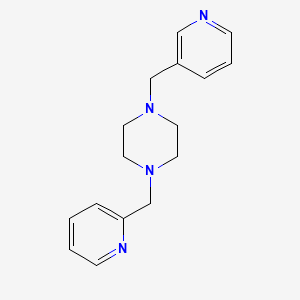![molecular formula C20H29N5O2 B10880045 (4Z)-2-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880045.png)
(4Z)-2-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-2-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Condensation Reaction: Combining 4-methoxyphenylhydrazine with a suitable aldehyde or ketone to form the pyrazolone core.
Substitution Reaction: Introducing the 4-methylpiperazin-1-yl group through nucleophilic substitution.
Final Assembly: Coupling the intermediate products to form the final compound.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-2-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of (4Z)-2-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Affecting biochemical pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4Z)-2-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one: Unique due to its specific substituents and structural configuration.
Other Pyrazolones: Compounds with similar core structures but different substituents, such as antipyrine and aminopyrine.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties compared to other pyrazolones.
Eigenschaften
Molekularformel |
C20H29N5O2 |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H29N5O2/c1-5-6-18-19(15(2)21-24-13-11-23(3)12-14-24)20(26)25(22-18)16-7-9-17(27-4)10-8-16/h7-10,22H,5-6,11-14H2,1-4H3/b21-15+ |
InChI-Schlüssel |
NGOVJISHVOZPCD-RCCKNPSSSA-N |
Isomerische SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)/C(=N/N3CCN(CC3)C)/C |
Kanonische SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NN3CCN(CC3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10879964.png)
![biphenyl-4-yl({[(1E)-1-(2-hydroxyphenyl)propylidene]amino}oxy)methanone](/img/structure/B10879965.png)

![12-(2-Furyl)-2-[(2-methylphenoxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10879969.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B10879970.png)
![N-[4-({4-[3-(benzyloxy)-4-methoxybenzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10879973.png)

![N'-[7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B10879999.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine](/img/structure/B10880005.png)
![1-[4-(4-Nitrobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B10880011.png)
![4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B10880023.png)


